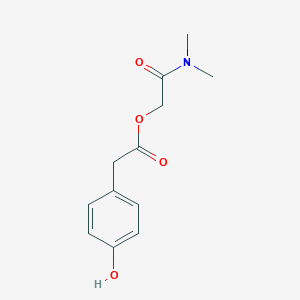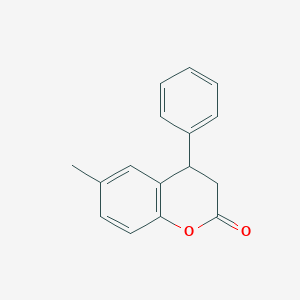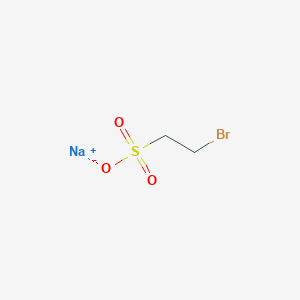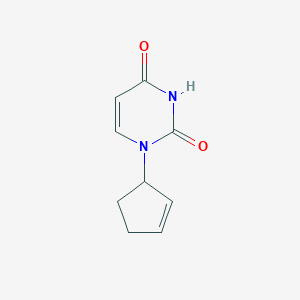
N,N'-Di(1-naphtyl)-4,4'-benzidine
Vue d'ensemble
Description
N,N’-Di(1-naphthyl)-4,4’-benzidine: is an organic compound with the molecular formula C44H32N2 . It is known for its application in organic electronics, particularly as a hole-transport material in organic light-emitting diodes (OLEDs). This compound is characterized by its high thermal stability and excellent charge transport properties, making it a valuable material in the field of optoelectronics .
Applications De Recherche Scientifique
N,N’-Di(1-naphthyl)-4,4’-benzidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Mécanisme D'action
Target of Action
N,N’-Di(1-naphthyl)-4,4’-benzidine, also known as NPB or NPD, is primarily used in organic light-emitting diodes (OLEDs) and other organic electronic devices . Its primary target is the hole transport layer of these devices .
Mode of Action
The compound acts as a hole transport material in OLEDs . It facilitates the movement of positive charges (holes) from the anode to the emissive layer of the device . The hole current in amorphous films of N,N’-Di(1-naphthyl)-4,4’-benzidine strongly depends on substrate temperature during vacuum deposition .
Biochemical Pathways
As a hole transport material, N,N’-Di(1-naphthyl)-4,4’-benzidine plays a crucial role in the operation of OLEDs. It is part of the charge transport pathway, facilitating the movement of charges to the emissive layer where they recombine with electrons to produce light .
Pharmacokinetics
It has a high thermal stability and density, which are beneficial for device longevity .
Result of Action
The result of N,N’-Di(1-naphthyl)-4,4’-benzidine’s action is the efficient operation of OLEDs. By transporting holes to the emissive layer, it enables the generation of light. The compound’s outstanding hole transport capability has made it a commonly used material in OLEDs .
Action Environment
The action of N,N’-Di(1-naphthyl)-4,4’-benzidine is influenced by environmental factors such as the substrate temperature during vacuum deposition. The hole current in amorphous films of the compound is highest at a substrate temperature value of around 275 K .
Analyse Biochimique
Biochemical Properties
N,N’-Di(1-naphthyl)-4,4’-benzidine is a hole-transporting material . It interacts with other biomolecules in the device, facilitating the movement of positive charges (holes). The nature of these interactions is primarily electronic, involving the transfer of charge from one molecule to another .
Molecular Mechanism
The molecular mechanism of N,N’-Di(1-naphthyl)-4,4’-benzidine primarily involves its role as a hole transport material. It facilitates the movement of positive charges (holes) in organic electronic devices . This is achieved through binding interactions with other molecules in the device, leading to charge transfer .
Temporal Effects in Laboratory Settings
In laboratory settings, N,N’-Di(1-naphthyl)-4,4’-benzidine exhibits stability and consistent performance over time
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di(1-naphthyl)-4,4’-benzidine typically involves the reaction of 1-naphthylamine with benzidine derivatives under controlled conditions. The process often includes steps such as:
Nitration: Benzidine is nitrated to form dinitrobenzidine.
Reduction: The dinitrobenzidine is then reduced to form diamino-benzidine.
Coupling Reaction: Finally, 1-naphthylamine is coupled with diamino-benzidine to form N,N’-Di(1-naphthyl)-4,4’-benzidine.
Industrial Production Methods: In industrial settings, the production of N,N’-Di(1-naphthyl)-4,4’-benzidine is carried out using large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The process involves similar steps as the laboratory synthesis but is optimized for scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Di(1-naphthyl)-4,4’-benzidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It undergoes electrophilic substitution reactions, particularly at the naphthyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated naphthyl derivatives.
Comparaison Avec Des Composés Similaires
- N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)benzidine
- N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine
- 4,4’-Bis(N-carbazolyl)-1,1’-biphenyl
Comparison: N,N’-Di(1-naphthyl)-4,4’-benzidine stands out due to its superior thermal stability and charge transport properties compared to similar compounds. While other compounds may offer comparable electronic properties, N,N’-Di(1-naphthyl)-4,4’-benzidine’s unique structure provides enhanced performance in high-temperature applications and greater efficiency in charge transport .
Propriétés
IUPAC Name |
N-[4-[4-(naphthalen-1-ylamino)phenyl]phenyl]naphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2/c1-3-11-29-25(7-1)9-5-13-31(29)33-27-19-15-23(16-20-27)24-17-21-28(22-18-24)34-32-14-6-10-26-8-2-4-12-30(26)32/h1-22,33-34H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDXPEWZZGNIBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=CC=C(C=C3)C4=CC=C(C=C4)NC5=CC=CC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596869 | |
| Record name | N~4~,N~4'~-Di(naphthalen-1-yl)[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152670-41-2 | |
| Record name | N~4~,N~4'~-Di(naphthalen-1-yl)[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B119025.png)
![1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B119028.png)


![[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B119033.png)






![((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B119053.png)
